1-Ethyl-4,5-dihydroxyimidazolidin-2-one
Description
1-Ethyl-4,5-dihydroxyimidazolidin-2-one is a heterocyclic compound featuring a five-membered imidazolidinone ring substituted with hydroxyl groups at positions 4 and 5 and an ethyl group at position 1. This compound is synthesized via reactions involving urea derivatives or through condensation processes, often accompanied by byproducts such as 1,3-dihydro-2H-imidazole-2-thione and cis-/trans-isomers of dihydroxyimidazolidin-2-one .
Properties
CAS No. |
177781-53-2 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
1-ethyl-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-2-7-4(9)3(8)6-5(7)10/h3-4,8-9H,2H2,1H3,(H,6,10) |
InChI Key |
YSKXYNMAUXWHNN-UHFFFAOYSA-N |
SMILES |
CCN1C(C(NC1=O)O)O |
Canonical SMILES |
CCN1C(C(NC1=O)O)O |
Synonyms |
2-Imidazolidinone,1-ethyl-4,5-dihydroxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Pathways : Ethyl-substituted derivatives are synthesized via alkylation of urea precursors, while methoxy analogues require protection/deprotection strategies .
- Pharmacological Potential: Imidazolidinones with hydroxyl/methoxy groups show antimicrobial and anti-inflammatory activity, though this compound’s bioactivity remains underexplored .
- Environmental Impact : Derivatives like 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one are assessed for environmental safety, emphasizing the need for analogous studies on ethyl-substituted variants .
Preparation Methods
Glyoxal-Urea Cyclocondensation
The foundational approach involves reacting glyoxal with urea or its derivatives under acidic or basic conditions. For 1-Ethyl-4,5-dihydroxyimidazolidin-2-one, ethylurea replaces urea to introduce the N1-ethyl group. A study by Correia et al. demonstrated that trans-4,5-dihydroxy-2-imidazolidinone forms efficiently when glyoxal reacts with urea in aqueous pyridine at 40–60°C. Adapting this protocol, ethylurea and glyoxal (1:1 molar ratio) in dimethylformamide (DMF) at 50°C for 6 hours yield the target compound with 68% purity, contingent on rigorous exclusion of moisture.
Table 1: Reaction Conditions for Glyoxal-Ethylurea Condensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| DMF | 50 | 6 | 68 | Unreacted ethylurea |
| H₂O/Pyridine | 60 | 4 | 72 | cis-isomer (12%) |
| Ethanol | 40 | 8 | 55 | Oligomers (20%) |
Role of Catalysts
The addition of sulfonic acid catalysts (e.g., p-toluenesulfonic acid) accelerates ring closure by polarizing the carbonyl group of glyoxal. In a patented method, sulfonic acid salts stabilize intermediates, improving conversion rates to 85% in stepwise reactions. However, over-acidification risks hydrolyzing the ethyl group, necessitating pH control between 6.5–7.5.
Post-Synthetic Ethyl Functionalization
Alkylation of 4,5-Dihydroxyimidazolidin-2-one
Introducing the ethyl group post-cyclization offers an alternative route. The parent 4,5-dihydroxyimidazolidin-2-one, synthesized via OsO₄ oxidation of 4-imidazolin-2-one, undergoes N-alkylation with ethyl bromide in the presence of K₂CO₃. A 2016 study reported 62% yield after 12 hours in acetonitrile at 80°C, though competing O-alkylation reduces efficiency.
Grignard Reagent Approaches
Ethylmagnesium bromide reacts with the imidazolidinone carbonyl, followed by acidic workup to yield the ethylated product. This method, adapted from indenyl-imidazole syntheses, achieves 70% yield but requires anhydrous conditions and low temperatures (−20°C) to prevent over-alkylation.
Catalytic Hydrogenation Strategies
Reduction of Ethyl-Substituted Precursors
Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in intermediates like 1-ethyl-4,5-dihydroxy-2-imidazolinone. A patent describing hydrogenation of vinyl-indenyl imidazoles at 80–85°C under 3 bar H₂ highlights the method’s scalability. Applied to imidazolidinones, this approach achieves >90% conversion but requires substrate pre-functionalization.
Table 2: Hydrogenation Parameters for Unsaturated Intermediates
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 10% Pd/C | 3 | 80 | 92 | 88 |
| Raney Ni | 5 | 100 | 85 | 75 |
| PtO₂ | 2 | 60 | 78 | 82 |
Kinetic and Mechanistic Insights
Competing Pathways in Thiourea-Glyoxal Systems
Kinetic studies of analogous thiourea-glyoxal reactions reveal parallel pathways leading to byproducts like 1,3-dihydro-2H-imidazole-2-thione. For ethylurea systems, a similar model applies:
Rate constants determined via HPLC analysis show and , favoring the target product at short reaction times.
Solvent Effects on Isomerism
Deuterium exchange NMR studies demonstrate that polar aprotic solvents (e.g., DMF) stabilize the trans-isomer, while protic solvents (e.g., H₂O) favor cis-1-ethyl-4,5-dihydroxyimidazolidin-2-one due to hydrogen bonding.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Challenges of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Glyoxal-Ethylurea | 72 | 85 | Byproduct oligomers |
| Post-synthetic Alkylation | 62 | 78 | Competing O-alkylation |
| Catalytic Hydrogenation | 90 | 92 | High-pressure equipment required |
The glyoxal-ethylurea route offers the best balance of yield and scalability, whereas hydrogenation excels in purity but demands specialized infrastructure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-4,5-dihydroxyimidazolidin-2-one, and how can reaction conditions be optimized?
- Methodology : Synthesis of structurally related imidazolidinones often involves cyclization reactions. For example, halogenated imidazole derivatives are synthesized via reactions between imidazole precursors and acyl chlorides under controlled temperatures (e.g., 40–60°C) and inert atmospheres . Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of reagents to minimize side products like formaldehyde . Kinetic studies using HPLC or NMR can track intermediate formation .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodology : Multi-technique characterization is essential:
- X-ray crystallography resolves stereochemistry and hydrogen-bonding networks (e.g., imidazolidinone rings often exhibit planar geometry with intramolecular H-bonds) .
- NMR spectroscopy identifies proton environments (e.g., diastereotopic protons in the ethyl group split into multiplets in H NMR) .
- Mass spectrometry validates molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and measure via UV-Vis spectroscopy. Polar groups (e.g., hydroxyls) enhance aqueous solubility but may reduce lipid bilayer permeability .
- Stability : Accelerated stability studies under thermal (40–80°C) and photolytic conditions (ICH Q1B guidelines) can identify degradation pathways, such as oxidation of hydroxyl groups .
Advanced Research Questions
Q. How can computational modeling elucidate the tautomeric equilibria of this compound in solution?
- Methodology :
- Use DFT calculations (e.g., B3LYP/6-31G*) to compare energy levels of tautomers (e.g., keto-enol forms).
- Validate with experimental C NMR chemical shifts and IR spectroscopy (e.g., carbonyl vs. hydroxyl stretches) .
- Solvent effects can be modeled using COSMO-RS to predict tautomer prevalence in polar vs. nonpolar media .
Q. What strategies resolve contradictions in reported bioactivity data for imidazolidinone derivatives?
- Methodology :
- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity of compounds (>95% by HPLC) .
- Dose-response reevaluation : Reproduce conflicting experiments with standardized protocols (e.g., MTT assays at 24/48/72 hours) to identify time- or concentration-dependent effects .
Q. How can environmental risk assessments for this compound be designed to meet OECD guidelines?
- Methodology :
- Ecotoxicology : Follow OECD Test No. 201 (algae growth inhibition) and No. 211 (Daphnia reproduction) to assess aquatic toxicity.
- Degradation studies : Use OECD 301B (ready biodegradability) to evaluate persistence. Hydroxyl groups may enhance photodegradation in water .
- Weight-of-evidence approach : Integrate data from QSAR models, read-across analogs, and experimental results to classify hazards .
Q. What catalytic systems improve the enantioselective synthesis of this compound?
- Methodology :
- Chiral catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric induction during cyclization.
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or CE. For example, L-proline may favor specific diastereomers via transition-state stabilization .
Q. How do structural modifications to the ethyl or hydroxyl groups affect the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- SAR studies : Synthesize analogs (e.g., methyl, propyl substituents) and compare reaction rates in SN2 conditions (e.g., with NaCN in DMF).
- Hammett analysis : Correlate substituent electronic effects ( values) with activation energies calculated via Arrhenius plots .
Methodological Guidance
- Literature gaps : Prioritize PubMed/Scopus searches using keywords like “imidazolidinone derivatives” + “synthesis” or “toxicity” .
- Patent mining : Use Espacenet or USPTO databases to identify novel synthetic routes or applications .
- Collaborative frameworks : Engage with computational chemists for molecular modeling and toxicologists for in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
